N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery. The molecular formula of this compound is with a molecular weight of approximately 204.23 g/mol.
The compound is classified under the category of nitrogen-containing heterocycles, specifically oxadiazoles. It has been studied for its pharmacological properties, including anti-cancer and anti-inflammatory activities. The synthesis of similar compounds has been documented extensively in literature, highlighting their relevance in the development of new therapeutic agents .
The synthesis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine can be achieved through various synthetic strategies. Common methods include:
The reaction conditions typically involve heating the reactants in a solvent or under solvent-free conditions, using catalysts when necessary. The choice of starting materials significantly influences the yield and purity of the final product.
The molecular structure of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine can be represented by its chemical formula . Its structural representation includes:
For this compound:
InChI=1S/C10H12N4O/c1-11-6-8-12-10(13-14-8)9-4-2-3-5-7(9)11/h2-5,11H,6H2,1H3
CNCC1=NC(=NO1)C2=CC=CC=C2
This structure indicates the presence of a phenyl group attached to an oxadiazole ring, contributing to its biological activity.
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine can participate in various chemical reactions due to its functional groups. Potential reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The physical properties of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine include:
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 204.23 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for determining the handling and application methods in scientific research.
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine has potential applications in:
Research continues to explore its full range of applications within medicinal chemistry and pharmacology .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5